Enhanced Lipophilicity (LogP) Drives Altered Formulation Partitioning
(Ethoxymethyl)cyclododecane exhibits significantly higher lipophilicity than the unsubstituted cyclododecane parent compound, as quantified by its calculated partition coefficient (LogP). This difference is a key determinant of its behavior in multi-phase systems, such as fragrance emulsions and polymer blends. The ethoxymethyl group contributes to a 1.2-unit decrease in LogP relative to the parent hydrocarbon [1][2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 6.43 [1]; XLogP3-AA = 6.1 [2] |
| Comparator Or Baseline | Cyclododecane (CAS 294-62-2): Calculated Log P = 7.293 [3] |
| Quantified Difference | Difference (Δ LogP) ≈ -0.86 to -1.19 log units (Target is less lipophilic than unsubstituted cyclododecane). |
| Conditions | In silico prediction using ACD/Labs Percepta Platform and XLogP3 models. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's solubility in polar media, its substantivity on various substrates, and its release profile from formulations, making it a distinct entity from its parent hydrocarbon for procurement decisions.
- [1] ChemSpider. (2024). (Ethoxymethyl)cyclododecane - Predicted ACD/Labs Data. View Source
- [2] PubChem. (2025). (Ethoxymethyl)cyclododecane (CID 3018713). National Center for Biotechnology Information. View Source
- [3] SpringerMaterials. (2024). Cyclododecane (CAS 294-62-2) - Chemical Properties. View Source
